Linuron

概要

説明

リヌロンは、光合成系IIを標的にすることで植物の光合成を阻害する効果で知られています .

2. 製法

合成経路と反応条件: リヌロンは、3,4-ジクロロアニリンとメチルイソシアネートを反応させて中間体である3,4-ジクロロフェニル尿素を生成し、その後、硫酸ジメチルでメチル化してリヌロンを得るという複数段階のプロセスによって合成されます。 この中間体は、硫酸ジメチルを用いてメチル化することによりリヌロンが生成されます .

工業的製造方法: リヌロンの工業的製造には、収率と純度を最適化するために反応条件が厳密に制御される大規模反応器が使用されます。このプロセスには通常、以下の手順が含まれます。

3,4-ジクロロアニリンとメチルイソシアネートの反応: このステップは、完全に転換されるように制御された温度と圧力の条件下で行われます。

3. 化学反応の分析

反応の種類: リヌロンは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: リヌロンは酸化されて、3,4-ジクロロアニリンやN,O-ジメチルヒドロキシルアミンなど、さまざまな代謝物を生成できます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: 3,4-ジクロロアニリン、N,O-ジメチルヒドロキシルアミン

還元: 脱メチル化リヌロン

置換: さまざまなリヌロン誘導体

4. 科学研究の応用

リヌロンは、以下のものを含む幅広い科学研究の応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Linuron is synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with methyl isocyanate to form the intermediate 3,4-dichlorophenylurea. This intermediate is then methylated using dimethyl sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:

Reaction of 3,4-dichloroaniline with methyl isocyanate: This step is carried out under controlled temperature and pressure conditions to ensure complete conversion.

Methylation of the intermediate: Dimethyl sulfate is used as the methylating agent, and the reaction is conducted in the presence of a base to neutralize the by-products.

化学反応の分析

Types of Reactions: Linuron undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can lead to the formation of desmethylated this compound and other related compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Oxidation: 3,4-dichloroaniline, N,O-dimethylhydroxylamine

Reduction: Desmethylated this compound

Substitution: Various this compound derivatives

科学的研究の応用

Agricultural Applications

Linuron is primarily employed as a herbicide in various crops due to its broad-spectrum efficacy. Its applications include:

- Crop Protection : this compound is registered for use in a range of crops including carrots, potatoes, onions, parsnips, coriander, cereals, maize, soybeans, and sweet corn. It is particularly noted for its ability to be applied over crops with minimal damage .

- Weed Control : The herbicide effectively controls several weed species such as lambsquarter, purslane, carpetweed, and morning glory. Its long soil residual activity allows for extended weed control throughout the growing season with a single application .

- Transgenerational Effects : Recent studies have indicated that this compound exposure can lead to transgenerational epigenetic changes in organisms. For instance, research on frogs exposed to this compound showed alterations in spermatogenesis and metabolic processes across generations . This raises concerns about the long-term ecological impacts of this compound on wildlife.

Ecotoxicological Concerns

While this compound has proven effective in agricultural settings, it poses significant risks to human health and the environment:

- Health Risks : this compound has been classified as a highly hazardous pesticide due to its potential endocrine-disrupting effects. Studies have shown that it can affect testosterone and thyroid hormone functions, leading to developmental issues in aquatic organisms .

- Aquatic Toxicity : Research indicates that this compound exposure can lead to toxic effects in aquatic species such as fish. For example, studies on zebrafish embryos revealed that this compound exposure resulted in morphological deformities and impaired locomotor activity . The compound was found to disrupt oxidative respiration and neurotransmitter biosynthesis during early development stages.

Regulatory Framework

The use of this compound is subject to regulatory scrutiny due to its potential health risks:

- EPA Assessments : The U.S. Environmental Protection Agency has conducted extensive evaluations of this compound's toxicity and environmental impact. Findings indicate that while this compound has low acute toxicity levels for humans, chronic exposure may lead to significant health risks including potential carcinogenic effects .

- Water Quality Guidelines : In Canada, guidelines have been established for the protection of agricultural water uses concerning this compound concentrations. The recommended guideline value for irrigation water is set at 0.071 µg·L⁻¹ to mitigate risks associated with its use .

Summary of Findings

The following table summarizes key findings related to this compound's applications and associated risks:

| Aspect | Details |

|---|---|

| Primary Use | Herbicide for various crops (carrots, potatoes, etc.) |

| Weed Control Efficacy | Effective against broad-spectrum weeds; long soil residual activity |

| Health Risks | Potential endocrine disruptor; linked to reproductive and developmental issues |

| Aquatic Toxicity | Causes deformities and neurotoxic effects in fish |

| Regulatory Status | Classified as highly hazardous; subject to strict EPA guidelines |

作用機序

リヌロンは、植物の光合成電子伝達系における重要な成分である光合成系IIを阻害することによって、除草効果を発揮します。 この阻害は電子の正常な流れを妨げ、活性酸素種の蓄積につながり、最終的には細胞死を引き起こします . 動物では、リヌロンはアンドロゲン受容体拮抗剤として作用し、ホルモンシグナル伝達を阻害し、生殖毒性につながります .

類似化合物との比較

リヌロンは、ジウロンやモノリヌロンなどの化合物を含む、フェニル尿素系除草剤の一種です . これらの類似化合物と比較して、リヌロンは独自の分子構造を有しており、その独自の作用機序と環境挙動に寄与しています .

類似化合物:

ジウロン: 類似の用途を持つ別のフェニル尿素系除草剤ですが、環境における残留性と毒性のプロファイルが異なります.

モノリヌロン: リヌロンと構造的に類似していますが、具体的な用途と分解経路が異なります.

リヌロンは、その独自の化学的特性と生物学的活性の組み合わせにより、農業と科学研究の両方の文脈で貴重なツールとなっています。

生物活性

Linuron, a phenylurea herbicide widely used in agriculture, has garnered attention for its biological activity, particularly its endocrine-disrupting properties. This article delves into the compound's mechanisms of action, toxicity, and effects on various biological systems based on diverse research findings.

This compound primarily acts as an androgen receptor antagonist . In vitro studies have demonstrated that this compound competes with androgens for binding to androgen receptors (AR) in both rat and human models. The effective concentration (EC50) for this compound binding to human AR is approximately 20 μM, while it shows similar antagonistic activity in vivo, affecting testosterone-dependent tissue weights in animal models .

Table 1: this compound's Binding Affinity and Effects

| Parameter | Value |

|---|---|

| Human AR EC50 | 20 μM |

| Rat AR EC50 | 100-300 μM |

| In vivo dosage (rat model) | 100 mg/kg/day |

| Duration of treatment | 7 days |

Toxicological Effects

Research indicates that this compound has significant toxicological effects on various organisms, particularly affecting male reproductive functions. In a study involving gestational exposure in rats, this compound was administered at doses ranging from 50 to 200 mg/kg. Results showed a notable reduction in anogenital distance (AGD) and damage to Leydig cells by gestational day 20, indicating disrupted reproductive development .

Table 2: Reproductive Toxicity Findings

| Dose (mg/kg) | AGD Reduction (%) | Leydig Cell Damage |

|---|---|---|

| 0 | - | None |

| 50 | Not significant | Mild |

| 100 | 17.7 | Moderate |

| 150 | - | Severe |

| 200 | 24.6 | Severe |

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can inhibit microbial growth and disrupt soil communities, particularly affecting the genus Variovorax, which plays a role in biodegradation . Additionally, this compound has been detected in surface waters, posing risks to aquatic life.

In a study on brown trout exposed to varying concentrations of this compound (1.7 to 225.9 μg/L), researchers observed a significant decrease in hepatic cholesterol levels and alterations in gene expression related to cholesterol biosynthesis and stress responses . This highlights the potential for this compound to disrupt metabolic processes in aquatic organisms.

Table 3: Aquatic Toxicity Data

| Concentration (μg/L) | Cholesterol Level Change | Gene Expression Alterations |

|---|---|---|

| 1.7 | Not significant | Minimal |

| 15.3 | Moderate decrease | Increased stress response genes |

| 225.9 | Significant decrease | Upregulation of chaperone genes |

特性

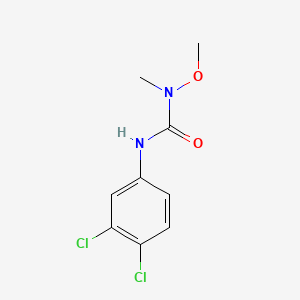

IUPAC Name |

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024163 | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 @ 20 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |

CAS No. |

330-55-2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XP1SU59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-94 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does linuron exert its herbicidal effect?

A1: this compound is a photosystem II (PSII) inhibitor. [] It blocks electron transport in chloroplasts, disrupting photosynthesis and ultimately leading to plant death. This effect is visible through changes in chlorophyll fluorescence, a technique used to monitor this compound's impact on plants. []

Q2: Does this compound exhibit any antiandrogenic activity?

A2: Yes, this compound has been identified as a weak androgen receptor (AR) antagonist. [, , , , ] Studies have shown that it can compete with androgens for binding to the androgen receptor, albeit with lower potency compared to strong antiandrogens like flutamide. []

Q3: What are the consequences of this compound's antiandrogenic activity in living organisms?

A3: In utero exposure of male rats to this compound has been shown to disrupt androgen-dependent reproductive development. Observed effects include decreased anogenital distance, increased nipple retention, and epididymal malformations that can ultimately lead to testicular atrophy. [, , ]

Q4: How does this compound impact the development of the Wolffian duct in male rats?

A4: this compound exposure during gestation can alter gene expression in the developing Wolffian duct, specifically impacting pathways involved in tissue morphogenesis such as the epidermal growth factor (EGF), insulin-like growth factor 1 (IGF-1), bone morphogenetic protein (BMP), fibroblast growth factor (FGF), and Notch signaling pathways. [] This disruption of gene expression is believed to contribute to the malformations observed in the epididymides and vas deferens of exposed male rats.

Q5: Is this compound biodegradable in the environment?

A5: Yes, this compound can be biodegraded in the environment, primarily by microorganisms in soil and water. [, , , , , , , , , ]

Q6: What types of microorganisms are involved in this compound degradation?

A6: Studies have identified several bacterial genera capable of degrading this compound, with Variovorax emerging as a key player. [, , , , , , , , , ] Other identified genera include Arthrobacter, Comamonas, and Hyphomicrobium. [, , ]

Q7: How do these microorganisms degrade this compound?

A7: The this compound degradation pathway in Variovorax species often initiates with the hydrolysis of this compound to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. [, ] This step can be catalyzed by different this compound hydrolases, such as LibA and HylA. [, ] DCA is further degraded via a multi-step pathway involving a chloroaniline dioxygenase and enzymes of a modified chlorocatechol ortho-cleavage pathway. []

Q8: Is the this compound degradation pathway conserved among different bacterial strains?

A8: While the overall degradation pathway is similar, variations exist among different Variovorax strains. For example, some strains utilize the LibA hydrolase while others utilize the HylA hydrolase for the initial this compound hydrolysis step. [] These variations suggest divergent evolution and independent acquisition of this compound catabolic gene modules. []

Q9: What role do plasmids play in this compound degradation?

A9: Plasmids, particularly those belonging to the PromA family, have been shown to play a crucial role in the horizontal transfer of this compound catabolic genes among different bacterial genera, including Variovorax and Hydrogenophaga. [] These plasmids often carry one or more of the gene clusters necessary for complete this compound degradation. []

Q10: How does this compound concentration affect its biodegradation?

A10: Studies have shown that Variovorax sp. strain SRS16 can mineralize this compound across a range of concentrations, from microg L(-1) to mg L(-1). [] Notably, the mineralization activity shifts from inducible at mg L(-1) levels to constitutive at microg L(-1) levels, indicating an adaptation to low-level this compound exposure. []

Q11: How is the spatial variability of this compound mineralization within a field influenced by soil properties?

A11: The rate of this compound mineralization can vary significantly within a single field. [] Soil parameters like the C(total)/N(total) ratio, pH, and water-extractable potassium content have been shown to be correlated with this compound mineralization rates, suggesting an influence on the this compound-metabolizing bacterial populations. []

Q12: What is the impact of repeated this compound applications on its degradation in soil?

A12: Repeated applications of this compound can enhance its biodegradation in soil, indicating the selection for and enrichment of this compound-degrading microbial communities. [, , ] This adaptation can persist even after this compound applications cease, showcasing the development of a "genetic memory" within the soil microbial community. []

Q13: What is the leaching potential of this compound?

A14: Compared to diuron, another phenylurea herbicide, this compound demonstrates higher mobility in soil and a greater potential for leaching into groundwater. [] This increased mobility is attributed to its higher water solubility and lower adsorption coefficient. []

Q14: How does this compound affect the broader soil microflora?

A15: While this compound can enhance the degradation of specific microbial populations, it can also have broader effects on the soil microflora. [] Studies have shown that this compound can inhibit bacterial and actinomycetal populations, while potentially increasing the number of fungal propagules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。